Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methanol and a catalytic amount of acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
- Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate
Comparison: Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved biological activity.
Properties
Molecular Formula |
C13H12FNO2 |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
methyl 5-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3 |
InChI Key |
DWCNSGKKNSATOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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